Insulin Aspart

Descripción

Propiedades

Key on ui mechanism of action |

Insulin aspart binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. In humans, insulin is stored in the form of hexamers; however, only insulin monomers are able to interact with IR. Substitution of the proline residue at B28 with aspartic acid reduces the tendency to form hexamers and results in a faster rate of absorption and onset of action and shorter duration of action. |

|---|---|

Número CAS |

116094-23-6 |

Fórmula molecular |

C256H387N65O79S6 |

Peso molecular |

5832 g/mol |

Nombre IUPAC |

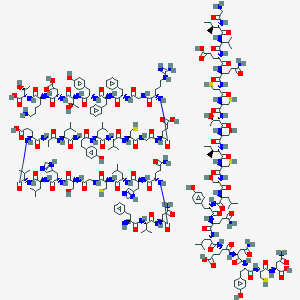

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C157H232N40O44S2.C99H155N25O35S4/c1-77(2)54-102(180-130(214)84(15)172-135(219)101(48-51-123(210)211)179-152(236)126(82(11)12)194-149(233)105(57-80(7)8)183-145(229)111(64-93-68-165-76-171-93)188-151(235)114(72-198)175-121(207)71-169-133(217)115(73-242)191-140(224)103(55-78(3)4)181-144(228)110(63-92-67-164-75-170-92)187-137(221)100(46-49-117(160)203)178-146(230)112(65-118(161)204)189-153(237)125(81(9)10)193-131(215)96(159)58-87-30-21-18-22-31-87)139(223)184-108(61-90-38-42-94(201)43-39-90)142(226)182-104(56-79(5)6)148(232)195-127(83(13)14)154(238)192-116(74-243)134(218)168-69-119(205)173-99(47-50-122(208)209)136(220)176-97(37-29-53-166-157(162)163)132(216)167-70-120(206)174-106(59-88-32-23-19-24-33-88)141(225)185-107(60-89-34-25-20-26-35-89)143(227)186-109(62-91-40-44-95(202)45-41-91)150(234)196-128(85(16)199)155(239)190-113(66-124(212)213)147(231)177-98(36-27-28-52-158)138(222)197-129(86(17)200)156(240)241;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,30-35,38-45,67-68,75-86,96-116,125-129,198-202,242-243H,27-29,36-37,46-66,69-74,158-159H2,1-17H3,(H2,160,203)(H2,161,204)(H,164,170)(H,165,171)(H,167,216)(H,168,218)(H,169,217)(H,172,219)(H,173,205)(H,174,206)(H,175,207)(H,176,220)(H,177,231)(H,178,230)(H,179,236)(H,180,214)(H,181,228)(H,182,226)(H,183,229)(H,184,223)(H,185,225)(H,186,227)(H,187,221)(H,188,235)(H,189,237)(H,190,239)(H,191,224)(H,192,238)(H,193,215)(H,194,233)(H,195,232)(H,196,234)(H,197,222)(H,208,209)(H,210,211)(H,212,213)(H,240,241)(H4,162,163,166);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t84-,85+,86+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1 |

Clave InChI |

VOMXSOIBEJBQNF-UTTRGDHVSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CC=CC=C7)N)O |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC7=CC=CC=C7)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Amino Acid Sequence of Insulin Aspart

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin Aspart is a rapid-acting human insulin analog developed for the management of postprandial hyperglycemia in patients with type 1 and type 2 diabetes mellitus.[1][2] Its structure is homologous to regular human insulin, with a critical modification designed to alter its pharmacokinetic and pharmacodynamic profile.[3] This modification involves a single amino acid substitution that reduces the molecule's propensity for self-association, leading to a faster onset of action compared to regular human insulin.[4][5] This guide provides a detailed overview of the molecular structure, amino acid sequence, physicochemical properties, and the experimental methodologies used to characterize Insulin Aspart.

Molecular Structure and Amino Acid Sequence

The fundamental difference between Insulin Aspart and native human insulin lies in the amino acid sequence of the B-chain. In Insulin Aspart, the proline residue at position B28 is replaced by an aspartic acid residue. This substitution of a neutral amino acid with a negatively charged one introduces electrostatic repulsion, which hinders the formation of hexamers that typically slow the absorption of regular human insulin from the subcutaneous tissue. This engineered change facilitates a more rapid dissociation into active monomers upon injection.

The A-chain and the remainder of the B-chain sequence are identical to human insulin, including the three critical disulfide bridges that stabilize the overall structure.

Amino Acid Sequence

The amino acid sequences for the A and B chains of Insulin Aspart are presented below. The single substitution at position B28 is highlighted.

| Chain | Sequence |

| A-chain | Gly-Ile-Val-Glu-Gln-Cys-Cys-Thr-Ser-Ile-Cys-Ser-Leu-Tyr-Gln-Leu-Glu-Asn-Tyr-Cys-Asn |

| B-chain | Phe-Val-Asn-Gln-His-Leu-Cys-Gly-Ser-His-Leu-Val-Glu-Ala-Leu-Tyr-Leu-Val-Cys-Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Asp -Lys-Thr |

Table 1: Amino Acid Sequence of Insulin Aspart. The substitution of Proline with Aspartic Acid (Asp) at position B28 is shown in bold.

Physicochemical Properties

The modification in the amino acid sequence results in specific physicochemical properties that distinguish Insulin Aspart from regular human insulin.

| Property | Value | Reference |

| Molecular Formula | C256H381N65O79S6 | |

| Molecular Weight | 5825.8 Da | |

| Isoelectric Point | Not explicitly found in search results. | |

| Plasma Protein Binding | <10% |

Table 2: Physicochemical Properties of Insulin Aspart.

Pharmacokinetics and Pharmacodynamics

The structural alteration directly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Insulin Aspart, leading to its classification as a rapid-acting insulin.

| Parameter | Insulin Aspart | Regular Human Insulin | Reference |

| Onset of Action | 10–20 minutes | 30–60 minutes | |

| Time to Peak Concentration (Tmax) | 40–50 minutes | 80–120 minutes | |

| Peak Effect | 1–3 hours | 2–4 hours | |

| Duration of Action | 3–5 hours | 5–8 hours | |

| Elimination Half-life | Approximately 81 minutes | Not directly comparable due to hexamer absorption | |

| Mean Max. Concentration (Cmax) | 82 mU/L (at 0.15 U/kg) | Lower than Insulin Aspart | |

| Clearance | 1.2 L/h/kg | Not specified |

Table 3: Comparative Pharmacokinetic and Pharmacodynamic Profile.

Experimental Protocols

The characterization of Insulin Aspart involves a suite of analytical and biological assays to determine its structure, purity, potency, and activity. Below are detailed methodologies for key experiments.

X-ray Crystallography

This technique is used to determine the three-dimensional atomic structure of Insulin Aspart.

-

Objective: To elucidate the tertiary and quaternary structure of Insulin Aspart and compare it to human insulin.

-

Protocol:

-

Crystallization: Highly purified Insulin Aspart is dissolved in a suitable buffer (e.g., a solution containing zinc ions and phenolic ligands like m-cresol to promote hexamer formation). Crystallization is achieved using vapor diffusion (hanging or sitting drop) by equilibrating the protein solution against a reservoir solution containing a precipitant (e.g., polyethylene glycol).

-

Data Collection: A single, well-diffracting crystal is selected and mounted in a cryo-stream (typically liquid nitrogen) to prevent radiation damage. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The diffraction intensities are indexed, integrated, and scaled using specialized software. The electron density map is then calculated via Fourier transform.

-

Structure Solution and Refinement: An initial model of the structure is obtained, often by molecular replacement using the known structure of human insulin as a template. This model is then refined against the experimental data to best fit the electron density map, resulting in a final atomic model with parameters such as resolution and R-factors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is employed to analyze the structure of Insulin Aspart in solution and to assess its concentration and the presence of excipients.

-

Objective: To confirm the structural integrity and conformational dynamics of Insulin Aspart in a solution state.

-

Protocol:

-

Sample Preparation: A sample of Insulin Aspart is dissolved in a deuterated solvent (e.g., D₂O) to a concentration typically in the range of 0.5 mM. The pH is adjusted as required for the experiment.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (1D ¹H) and two-dimensional (2D, e.g., ¹H-¹³C HSQC) experiments are performed.

-

Spectral Analysis: The resulting spectra are processed and analyzed. Chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide information about the covalent structure and the spatial proximity of atoms, allowing for the determination of the solution-state conformation. The spectra can also be used to quantify the insulin concentration and identify formulation excipients.

-

Euglycemic Glucose Clamp

This is the gold standard method for assessing the pharmacodynamic and pharmacokinetic properties of insulins in vivo.

-

Objective: To determine the time-action profile (glucose-lowering effect) and measure serum concentrations of Insulin Aspart after administration.

-

Protocol:

-

Subject Preparation: The study is typically conducted in healthy volunteers or patients with diabetes after an overnight fast. Two intravenous lines are inserted, one for glucose and insulin infusion and the other for blood sampling.

-

Insulin Administration: A single subcutaneous dose of Insulin Aspart is administered.

-

Clamping Procedure: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable-rate infusion of glucose is administered to maintain the blood glucose level at a constant, euglycemic target (e.g., 90 mg/dL). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of the insulin's metabolic activity.

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points to measure the serum concentration of Insulin Aspart using a specific assay (e.g., ELISA).

-

Data Analysis: The GIR over time provides the pharmacodynamic profile (onset, peak, duration of action). The serum insulin concentrations over time yield the pharmacokinetic profile (Tmax, Cmax, half-life).

-

Receptor Binding Assay

This in vitro assay measures the affinity of Insulin Aspart for the insulin receptor.

-

Objective: To quantify the binding affinity of Insulin Aspart to the insulin receptor and the insulin-like growth factor 1 (IGF-1) receptor, ensuring no undesirable cross-reactivity.

-

Protocol:

-

Receptor Preparation: A preparation of purified human insulin receptors or cell membranes expressing the receptor is used (e.g., from human placenta or a recombinant cell line).

-

Competitive Binding: A constant amount of radiolabeled insulin (e.g., [¹²⁵I-TyrA14]insulin) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled Insulin Aspart or a human insulin standard.

-

Separation and Counting: After incubation, the receptor-bound insulin is separated from the unbound insulin (e.g., by filtration or precipitation). The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled insulin against the concentration of the unlabeled competitor. The concentration of Insulin Aspart that displaces 50% of the specifically bound radiolabeled insulin (IC₅₀) is determined and compared to that of human insulin to calculate the relative binding affinity.

-

Visualizations

Insulin Aspart Structural Modification and Action

References

The Genesis of a Rapid-Acting Insulin: A Technical Guide to the Discovery and Synthesis of Insulin Aspart

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin Aspart, a rapid-acting insulin analog, represents a significant advancement in the management of diabetes mellitus. Its development was driven by the need to more closely mimic the physiological postprandial insulin response, thereby improving glycemic control and offering greater flexibility for patients. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Insulin Aspart. It details the pivotal molecular modification that confers its rapid-acting properties and outlines the recombinant DNA-based manufacturing process. Furthermore, this guide presents key quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Rationale for Development

The development of Insulin Aspart was a direct response to the limitations of regular human insulin in providing effective mealtime glycemic control. A key innovation in the creation of Insulin Aspart was the strategic substitution of a single amino acid in the insulin B-chain. Specifically, the proline residue at position B28 was replaced with aspartic acid.[1] This seemingly minor alteration has a profound impact on the pharmacokinetics of the insulin molecule. The introduction of the negatively charged aspartic acid residue at B28 disrupts the self-association of insulin monomers into hexamers, which is the stable form of regular human insulin in pharmaceutical preparations.[2][3] This reduced tendency for hexamer formation allows for a much faster dissociation into active monomers upon subcutaneous injection, leading to a more rapid onset of action and a shorter duration of effect compared to regular human insulin.

Chemical Structure and Properties

Insulin Aspart is a two-chain polypeptide consisting of a 21-amino acid A-chain and a 30-amino acid B-chain, linked by two disulfide bonds, with an additional intrachain disulfide bond within the A-chain. Its molecular formula is C256H381N65O79S6, and it has a molecular weight of approximately 5825.8 Da. The critical modification is the substitution of proline at position B28 of the B-chain with aspartic acid.

Synthesis of Insulin Aspart via Recombinant DNA Technology

The industrial production of Insulin Aspart relies on recombinant DNA technology, primarily utilizing the yeast Saccharomyces cerevisiae as the expression host. The general workflow for its synthesis is as follows:

Gene Design and Vector Construction

The synthesis process begins with the chemical synthesis of a DNA sequence encoding the human proinsulin molecule, with the codon for proline at position B28 replaced by a codon for aspartic acid. This synthetic gene is then inserted into an expression vector, typically a plasmid, which contains the necessary regulatory elements for high-level expression in the chosen host organism.

Host Cell Transformation and Fermentation

The recombinant expression vector is introduced into the host cells, such as Saccharomyces cerevisiae. The transformed cells are then cultured in large-scale fermenters under optimized conditions of temperature, pH, and nutrient supply to promote cell growth and the expression of the proinsulin Aspart precursor.

Proinsulin Aspart Purification and Enzymatic Cleavage

Following fermentation, the host cells are harvested, and the proinsulin Aspart is extracted. The precursor is then subjected to a series of purification steps to remove host cell proteins and other impurities. The purified proinsulin Aspart is then enzymatically cleaved to remove the C-peptide, resulting in the mature, active Insulin Aspart molecule.

Final Purification and Formulation

The mature Insulin Aspart undergoes further purification steps, typically involving a combination of ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to achieve a high degree of purity. The purified Insulin Aspart is then formulated into a stable, injectable solution for therapeutic use.

Experimental Protocols

Recombinant Production of Insulin Aspart in Saccharomyces cerevisiae

-

Gene Synthesis and Vector Construction: A synthetic gene encoding the B-chain (with the B28 proline to aspartic acid substitution) and A-chain of human insulin, linked by a mini C-peptide, is cloned into a yeast expression vector.

-

Yeast Transformation: The expression vector is transformed into a suitable strain of Saccharomyces cerevisiae.

-

Fermentation: The transformed yeast is cultured in a defined fermentation medium. Expression of the single-chain insulin Aspart precursor is induced.

-

Cell Lysis and Inclusion Body Isolation (if applicable): Cells are harvested and lysed to release the precursor. If expressed as inclusion bodies, these are isolated by centrifugation.

-

Solubilization and Refolding: The precursor is solubilized and then refolded to facilitate correct disulfide bond formation.

-

Enzymatic Cleavage: The refolded precursor is treated with trypsin and carboxypeptidase B to remove the C-peptide and yield mature Insulin Aspart.

Purification of Insulin Aspart

A multi-step chromatography process is employed for purification:

-

Ion-Exchange Chromatography: The cleaved insulin Aspart solution is first subjected to cation-exchange chromatography to separate it from other proteins based on charge.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC, which separates molecules based on their hydrophobicity. A C8 or C18 column is typically used with a gradient of an organic solvent like acetonitrile in the mobile phase.

Characterization of Insulin Aspart

-

High-Performance Liquid Chromatography (HPLC): The purity of the final product is assessed by RP-HPLC. A common method utilizes a C18 column with a mobile phase consisting of an aqueous buffer (e.g., sodium sulfate) and an organic modifier (e.g., acetonitrile).

-

Mass Spectrometry (MS): The molecular weight and amino acid sequence of Insulin Aspart are confirmed using mass spectrometry.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Weight | 5825.8 Da | |

| Receptor Binding Affinity | ||

| Insulin Receptor | Similar to human insulin | |

| IGF-1 Receptor | Lower than human insulin | |

| Pharmacokinetics | ||

| Onset of Action | 10-20 minutes | |

| Peak Effect | 1-3 hours | |

| Duration of Action | 3-5 hours |

Mechanism of Action and Signaling Pathways

Insulin Aspart exerts its glucose-lowering effects by binding to the insulin receptor, a transmembrane tyrosine kinase receptor. This binding triggers the autophosphorylation of the receptor's beta subunits and the subsequent phosphorylation of intracellular substrate proteins, primarily insulin receptor substrate (IRS) proteins. The phosphorylation of IRS proteins activates two major downstream signaling pathways: the PI3K/AKT pathway and the MAPK pathway.

PI3K/AKT Signaling Pathway

The activation of the PI3K/AKT pathway is central to most of the metabolic actions of insulin. This pathway stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream. It also promotes glycogen synthesis in the liver and muscle, and inhibits gluconeogenesis.

Caption: PI3K/AKT signaling pathway activated by Insulin Aspart.

MAPK Signaling Pathway

The MAPK pathway is primarily involved in regulating gene expression and cell growth and proliferation. While not the primary metabolic pathway for insulin, it contributes to its overall cellular effects.

Caption: MAPK signaling pathway activated by Insulin Aspart.

Conclusion

The development of Insulin Aspart through rational protein design and recombinant DNA technology has provided a valuable therapeutic tool for the management of diabetes. Its rapid pharmacokinetic profile offers improved postprandial glucose control and greater convenience for patients. This technical guide has provided a detailed overview of the discovery, synthesis, and mechanism of action of Insulin Aspart, with the aim of serving as a comprehensive resource for the scientific and drug development communities. Further research into novel insulin analogs continues to build upon the foundation laid by the development of Insulin Aspart, with the ongoing goal of achieving even more physiological insulin replacement therapies.

References

A Preclinical In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Insulin Aspart

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of insulin aspart, a rapid-acting insulin analog. Designed for researchers, scientists, and drug development professionals, this document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of insulin aspart in key preclinical species, alongside its glucose-lowering effects and underlying mechanism of action.

Introduction

Insulin aspart is a recombinant human insulin analog where the proline residue at position B28 is replaced by aspartic acid.[1][2] This modification reduces the tendency of insulin molecules to form hexamers, leading to a more rapid absorption from the subcutaneous tissue compared to regular human insulin.[1] Preclinical studies are fundamental in characterizing the PK/PD profile of insulin aspart, providing essential data for its clinical development and application. This guide summarizes key quantitative data, details experimental methodologies, and visualizes important pathways and workflows to support further research and development in this area.

Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of insulin aspart has been characterized in several preclinical species, including rats, dogs, and pigs. These studies typically involve the administration of insulin aspart via subcutaneous (SC) and intravenous (IV) routes to determine key parameters such as bioavailability, clearance, and half-life. Non-compartmental analysis is commonly employed to derive these pharmacokinetic parameters from plasma concentration-time profiles.[3][4]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of insulin aspart in various preclinical models.

Table 1: Pharmacokinetic Parameters of Insulin Aspart Following Intravenous (IV) Administration in Preclinical Species

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Pig |

| Dose (nmol/kg) | 6, 18, 54 | 6, 18, 54 | 6 |

| Clearance (CL) (mL/min/kg) | ~20 | ~15 | ~18 |

| Volume of Distribution (Vd) (L/kg) | ~0.3 | ~0.2 | ~0.25 |

| Terminal Half-life (t½) (min) | ~10 | ~15 | ~20 |

Data are approximated from available literature and may vary based on specific study conditions.

Table 2: Pharmacokinetic Parameters of Insulin Aspart Following Subcutaneous (SC) Administration in Preclinical Species

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Pig |

| Dose (nmol/kg) | 6, 18, 54 | 6, 18, 54 | 6 |

| Time to Maximum Concentration (Tmax) (min) | 15-30 | 30-60 | 40-50 |

| Maximum Concentration (Cmax) (pmol/L) | Dose-dependent | Dose-dependent | ~108.5 |

| Bioavailability (%) | ~60 | ~70 | ~80 |

| Terminal Half-life (t½) (min) | ~30 | ~45 | ~60 |

Data are approximated from available literature and may vary based on specific study conditions.

Pharmacodynamics in Preclinical Species

The primary pharmacodynamic effect of insulin aspart is the lowering of blood glucose levels. The euglycemic clamp technique is the gold standard for assessing the pharmacodynamic profile of insulin analogs in preclinical models. This technique allows for the quantification of the glucose-lowering effect over time by measuring the glucose infusion rate (GIR) required to maintain a constant blood glucose level.

Data Presentation

Table 3: Pharmacodynamic Parameters of Insulin Aspart in Pigs Following Subcutaneous (SC) Administration (Euglycemic Clamp)

| Parameter | Value |

| Dose (nmol/kg) | 6 |

| Time to Peak Glucose Infusion Rate (GIRmax) (min) | 60-90 |

| Maximum Glucose Infusion Rate (GIRmax) (mg/kg/min) | ~15 |

| Duration of Action (min) | 180-240 |

Data are approximated from available literature and may vary based on specific study conditions.

Mechanism of Action and Signaling Pathway

Insulin aspart exerts its effects by binding to the insulin receptor, a transmembrane tyrosine kinase receptor. This binding initiates a cascade of intracellular signaling events, primarily through the insulin receptor substrate (IRS)/phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane of muscle and adipose cells, thereby facilitating glucose uptake from the bloodstream.

Caption: Insulin signaling pathway initiated by insulin aspart.

Experimental Protocols

This section details the methodologies for key preclinical experiments cited in this guide.

Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of insulin aspart following intravenous and subcutaneous administration.

Animal Models:

-

Rats: Male Sprague-Dawley rats.

-

Dogs: Male Beagle dogs.

-

Pigs: Domestic pigs.

Dosing and Administration:

-

Intravenous (IV): A single bolus dose of insulin aspart (e.g., 6, 18, or 54 nmol/kg) is administered via a cannulated vein (e.g., jugular vein).

-

Subcutaneous (SC): A single injection of insulin aspart (e.g., 6, 18, or 54 nmol/kg) is administered into the subcutaneous tissue of the flank or neck region.

Blood Sampling:

-

Blood samples (approximately 0.2-0.5 mL) are collected from a cannulated artery (e.g., carotid artery) or vein at predefined time points.

-

Typical Sampling Schedule (SC): Pre-dose (0 min), 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose.

-

Typical Sampling Schedule (IV): Pre-dose (0 min), 2, 5, 10, 15, 30, 45, 60, 90, and 120 minutes post-dose.

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent insulin degradation. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method:

-

Plasma concentrations of insulin aspart are typically determined using a validated analytical method such as a radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

LC-MS/MS Sample Preparation: A common method involves protein precipitation of the plasma sample followed by solid-phase extraction (SPE) to isolate the insulin aspart. The extracted sample is then analyzed by LC-MS/MS.

Data Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Pharmacodynamic Studies (Euglycemic Clamp in Pigs)

Objective: To assess the glucose-lowering effect of insulin aspart over time.

Animal Model: Domestic pigs are often used due to their physiological similarities to humans.

Experimental Setup:

-

Pigs are fasted overnight and anesthetized.

-

Catheters are placed in a vein for infusion (e.g., jugular vein) and an artery for blood sampling (e.g., carotid artery).

Procedure:

-

A continuous infusion of a somatostatin analog (e.g., octreotide) is administered to suppress endogenous insulin secretion.

-

A variable infusion of glucose is initiated to maintain a constant, euglycemic blood glucose level (e.g., 90 mg/dL).

-

Once a stable baseline is achieved, a single subcutaneous dose of insulin aspart (e.g., 6 nmol/kg) is administered.

-

Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).

-

The glucose infusion rate (GIR) is adjusted to counteract the glucose-lowering effect of the administered insulin aspart and maintain euglycemia.

-

The clamp procedure is typically continued for 4-6 hours.

Data Analysis:

-

The GIR is plotted against time to generate a pharmacodynamic profile.

-

Key pharmacodynamic parameters, including the time to maximum GIR (tGIRmax), the maximum GIR (GIRmax), and the total glucose infused, are determined from this profile.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of insulin aspart.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetics and pharmacodynamics of insulin aspart. The data presented herein demonstrates its rapid absorption and onset of action in various animal models, consistent with its clinical profile. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting preclinical studies on insulin analogs. Further research can build upon this foundation to explore specific aspects such as formulation effects, inter-species scaling, and the impact of disease states on the PK/PD of insulin aspart.

References

- 1. Pharmacokinetics of the rapid-acting insulin analog, insulin aspart, in rats, dogs, and pigs, and pharmacodynamics of insulin aspart in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimized LC-MS/MS method for quantifying insulin degludec and liraglutide in rat plasma and Tissues: Application in pharmacokinetics and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Insulin Aspart receptor binding affinity and kinetics

An In-Depth Technical Guide to Insulin Aspart: Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of insulin aspart, a rapid-acting insulin analog. It delves into the molecular interactions that govern its biological activity, the experimental methodologies used for its characterization, and the signaling pathways it triggers. This document is intended to be a core resource for professionals in metabolic disease research and therapeutic development.

Introduction to Insulin Aspart

Insulin aspart is a recombinant human insulin analog designed for a more rapid onset of action compared to regular human insulin. This is achieved through a single amino acid substitution: the proline at position B28 is replaced with a negatively charged aspartic acid. This modification is not intended to significantly alter the direct binding to the insulin receptor (IR) but rather to reduce the molecule's propensity for self-association. In pharmaceutical formulations, insulin exists as zinc-coordinated hexamers. For biological activity, these hexamers must first dissociate into dimers and then into monomers, which are the active form that binds to the IR. The substitution in insulin aspart weakens the contacts involved in dimer and hexamer formation, leading to faster dissociation upon subcutaneous injection and, consequently, a more rapid absorption and onset of physiological effect.

Receptor Binding Affinity and Kinetics

The interaction between insulin and its receptor is complex, often described by models involving both high- and low-affinity binding sites and potential negative cooperativity.[1] The primary mechanism for insulin aspart's rapid action is its fast dissociation from hexamers, not a fundamental change in its receptor binding kinetics compared to human insulin.[2] Preclinical evaluations have consistently shown that insulin aspart is equivalent to human insulin regarding key in vitro parameters, including insulin receptor affinity and dissociation rate.[3]

Data Presentation

Quantitative data from various studies are summarized below. Table 1 presents the binding properties of insulin aspart relative to human insulin, highlighting their similarity. Table 2 provides context with absolute dissociation constants (Kd) for human insulin and another rapid-acting analog, insulin lispro, as determined by Surface Plasmon Resonance (SPR), illustrating the presence of two distinct binding sites.

Table 1: Relative Receptor Binding Properties of Insulin Aspart vs. Human Insulin

| Ligand | Relative Binding Affinity (%) | Relative Off-Rate (%) | Source |

|---|---|---|---|

| Human Insulin | 100 | 100 | [3] |

| Insulin Aspart | 92 | 81 | [3] |

| Insulin Aspart (Kd ratio) | 81 ± 8 | N/A | |

Note: Relative Binding Affinity is calculated as (IC50(Human Insulin) / IC50(Analog)) x 100%. The Kd ratio represents the dissociation constant of insulin aspart as a percentage of the dissociation constant of human insulin.

Table 2: Example Experimental Dissociation Constants (Kd) for Insulin Receptor Isoform A (IR-A)

| Ligand | High-Affinity Site (Kd1) | Low-Affinity Site (Kd2) | Experimental Method | Source |

|---|---|---|---|---|

| Human Insulin | 38.1 ± 0.9 nM | 166.3 ± 7.3 nM | Surface Plasmon Resonance |

| Insulin Lispro | 73.2 ± 1.8 nM | 148.9 ± 6.1 nM | Surface Plasmon Resonance | |

Note: Directly comparable experimental Kd, k_on, and k_off values for insulin aspart from a single study were not available in the searched literature. This table provides context from a study on a similar rapid-acting analog.

Insulin Receptor Signaling Pathways

Upon binding to the α-subunits of the insulin receptor, insulin aspart induces a conformational change that activates the tyrosine kinase domain located on the intracellular β-subunits. This triggers autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of intracellular substrate proteins, primarily Insulin Receptor Substrate (IRS) proteins. Activation of IRS proteins initiates two major downstream signaling cascades: the PI3K/Akt pathway, which is responsible for most of insulin's metabolic effects, and the Ras/MAPK pathway, which influences gene expression and mitogenic effects.

Mechanism of Rapid Action: A Kinetic Relationship

The clinical advantage of insulin aspart stems from its pharmacokinetic profile rather than altered receptor-level kinetics. The logical flow from molecular modification to clinical effect is visualized below. The key rate-limiting step that is accelerated is the dissociation of the stable hexameric form into bioactive monomers.

References

Preclinical Toxicology and Safety Profile of Insulin Aspart: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Insulin Aspart, a rapid-acting human insulin analog, has undergone extensive preclinical evaluation to establish its safety profile prior to clinical use. This technical guide provides a comprehensive overview of the key non-clinical toxicology studies, including acute, subchronic, and chronic toxicity, reproductive and developmental toxicity, genotoxicity, and carcinogenicity. The findings consistently demonstrate that the toxicological profile of Insulin Aspart is primarily related to its pharmacodynamic effect of glucose-lowering, with no unexpected off-target toxicities identified. The safety profile is comparable to that of regular human insulin. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key studies, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction

Insulin Aspart is a recombinant human insulin analog in which the amino acid proline at position B28 is replaced by aspartic acid. This modification reduces the tendency for hexamer formation, leading to a faster onset of action and a shorter duration of activity compared to regular human insulin.[1][2] Its primary mechanism of action is the regulation of glucose metabolism.[3] This guide delves into the comprehensive preclinical safety assessment that has established the toxicological and safety profile of Insulin Aspart.

Pharmacodynamics and Mechanism of Action

Insulin Aspart exerts its glucose-lowering effect by binding to the insulin receptor (IR), a heterotetrameric protein with tyrosine kinase activity.[1][2] This binding initiates a signaling cascade, primarily through the PI3K/Akt pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissue, facilitating glucose uptake. It also inhibits hepatic glucose production (gluconeogenesis) and promotes glycogen synthesis.

Signaling Pathway

Figure 1: Insulin Aspart Signaling Pathway.

Preclinical Toxicology Studies

A comprehensive battery of toxicology studies was conducted to evaluate the safety of Insulin Aspart, following international regulatory guidelines.

Acute Toxicity

Acute toxicity studies were performed to determine the effects of a single high dose of Insulin Aspart.

Experimental Protocol: Acute Toxicity in Rats

-

Test System: Wistar rats.

-

Administration: A single subcutaneous injection.

-

Dose Levels: Various dose levels were administered to different groups of animals.

-

Observations: Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-administration. Body weight was recorded at regular intervals. A gross necropsy was performed on all animals at the end of the observation period.

-

Control: A vehicle control group was included.

Results: The primary sign of toxicity was dose-dependent hypoglycemia, which is an exaggeration of the intended pharmacological effect. Mortality, when it occurred, was attributed to severe hypoglycemia.

Table 1: Summary of Acute Toxicity Data

| Species | Route of Administration | Key Findings | Reference |

| Rat | Subcutaneous | Dose-dependent hypoglycemia. Mortality at high doses due to severe hypoglycemia. | |

| Mouse | Subcutaneous | Similar findings to rats, with hypoglycemia being the primary effect. |

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies were conducted to evaluate the long-term effects of Insulin Aspart.

Experimental Protocol: 13-Week Subchronic Toxicity in Rats

-

Test System: Sprague-Dawley rats.

-

Administration: Daily subcutaneous injections for 13 weeks.

-

Dose Levels: Multiple dose levels, including a control group receiving vehicle only, and a comparator group receiving human insulin.

-

Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmoscopy, hematology, clinical chemistry, urinalysis, and organ weights.

-

Pathology: Comprehensive gross and histopathological examinations were performed at the end of the study.

Results: The main findings were related to the pharmacological activity of insulin, including hypoglycemia at higher doses and secondary effects such as increased food consumption and body weight gain. There were no signs of target organ toxicity distinct from the effects of exaggerated pharmacology. The toxicity profile of Insulin Aspart was comparable to that of human insulin.

Table 2: Summary of Repeated-Dose Toxicity Studies

| Species | Duration | Route | NOAEL (No Observed Adverse Effect Level) | Key Findings | Reference |

| Rat | 13 weeks | Subcutaneous | 36 nmol/kg/day | Pharmacologically mediated effects (hypoglycemia, increased body weight). No target organ toxicity. | |

| Dog | Not specified | Subcutaneous | Not specified | Similar profile to rats, with effects related to exaggerated pharmacology. | |

| Rat | 52 weeks | Subcutaneous | Not specified | Increased incidence of mammary gland tumors in females at the highest dose, which was not significantly different from human insulin. |

Reproductive and Developmental Toxicity

Studies were conducted to assess the potential effects of Insulin Aspart on fertility and embryonic development.

Experimental Protocol: Embryo-fetal Development Study in Rats

-

Test System: Female Sprague-Dawley rats.

-

Treatment Period: During the period of organogenesis.

-

Administration: Daily subcutaneous injections.

-

Dose Levels: Multiple dose levels, a vehicle control, and a human insulin comparator group.

-

Evaluations: Maternal parameters (clinical signs, body weight, food consumption) and fetal parameters (number of viable fetuses, resorptions, fetal weight, and external, visceral, and skeletal examinations).

Results: At high doses that induced maternal hypoglycemia, there were increased pre- and post-implantation losses and visceral/skeletal abnormalities. These effects were considered secondary to the maternal hypoglycemic state and were also observed with human insulin. No direct teratogenic effects were attributed to Insulin Aspart at doses that were not maternally toxic. In fertility studies in male and female rats, no adverse effects on reproductive performance were observed.

Table 3: Summary of Reproductive and Developmental Toxicity

| Study Type | Species | Key Findings | Reference |

| Fertility and Early Embryonic Development | Rat | No adverse effects on male or female fertility. | |

| Embryo-fetal Development | Rat | Effects secondary to maternal hypoglycemia at high doses (visceral/skeletal abnormalities). No direct teratogenicity. | |

| Embryo-fetal Development | Rabbit | Effects secondary to maternal hypoglycemia at high doses. | |

| Pre- and Postnatal Development | Rat | Effects on offspring secondary to maternal hypoglycemia. |

Genotoxicity

A battery of in vitro and in vivo tests was performed to assess the mutagenic and clastogenic potential of Insulin Aspart.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Methodology: The test was conducted with and without a metabolic activation system (S9 mix from rat liver). Insulin Aspart was tested at a range of concentrations. The number of revertant colonies was counted and compared to the negative (vehicle) and positive controls.

-

Standard Guideline: OECD Guideline 471.

Experimental Protocol: In Vitro Chromosomal Aberration Test

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Methodology: Cells were exposed to various concentrations of Insulin Aspart, both with and without metabolic activation (S9 mix). Cells were harvested at metaphase, and chromosomes were analyzed for structural aberrations.

-

Standard Guideline: OECD Guideline 473.

Results: Insulin Aspart was not mutagenic in the Ames test and did not induce chromosomal aberrations in cultured mammalian cells. The overall evidence indicates that Insulin Aspart is not genotoxic.

Table 4: Summary of Genotoxicity Studies

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With and Without | Negative | |

| In Vitro Chromosomal Aberration | Mammalian Cells | With and Without | Negative | |

| In Vivo Micronucleus Test | Rodent Bone Marrow | N/A | Negative |

Carcinogenicity

Long-term studies were conducted to evaluate the carcinogenic potential of Insulin Aspart.

Experimental Protocol: 52-Week Carcinogenicity Study in Rats

-

Test System: Sprague-Dawley rats.

-

Administration: Daily subcutaneous injections for 52 weeks.

-

Dose Levels: Multiple dose levels, a vehicle control, and a human insulin comparator group.

-

Endpoints: Survival, clinical observations, body weight, and comprehensive histopathological examination of all tissues for neoplastic changes.

Results: In a 52-week study in rats, an increased incidence of mammary gland tumors was observed in females at the highest dose of 200 U/kg/day. However, the incidence of these tumors was not significantly different from that observed with regular human insulin. Standard 2-year carcinogenicity studies have not been performed. The relevance of the mammary tumor findings in rats to humans is considered low, as these are common spontaneous tumors in this species and the effect was also seen with human insulin.

Experimental Workflows

Preclinical Toxicology Assessment Workflow

Figure 2: General Preclinical Toxicology Workflow.

Conclusion

The comprehensive preclinical toxicology and safety evaluation of Insulin Aspart has demonstrated a safety profile that is consistent with its intended pharmacological action of lowering blood glucose. The observed adverse effects at high doses were primarily extensions of this pharmacological effect, namely hypoglycemia and its secondary consequences. No novel or unexpected target organ toxicities were identified. The genotoxicity and reproductive toxicity profiles are favorable, and the carcinogenic potential is considered low and comparable to that of human insulin. These preclinical data have provided a solid foundation for the safe clinical use of Insulin Aspart in the management of diabetes mellitus.

References

The Role of the B28 Aspartic Acid Substitution in Insulin Aspart Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Insulin Aspart (marketed as NovoLog® and Fiasp®) is a rapid-acting insulin analog developed through rational drug design to improve postprandial glycemic control in individuals with diabetes mellitus. Its accelerated pharmacokinetic and pharmacodynamic profile compared to regular human insulin is almost entirely attributable to a single amino acid substitution: the replacement of proline with aspartic acid at position B28 of the insulin B-chain. This guide provides a detailed technical overview of the molecular basis for this substitution, its impact on the physicochemical and therapeutic properties of the insulin molecule, and the experimental methodologies used to characterize its function.

Molecular Basis of the B28 Aspartic Acid Substitution

Native human insulin in pharmaceutical formulations exists in a stable hexameric state, coordinated by zinc ions.[1] Following subcutaneous injection, the slow dissociation of these hexamers into dimers and finally into biologically active monomers is the rate-limiting step for its absorption into the bloodstream. The proline residue at position B28 is critical for the hydrophobic interactions that stabilize the insulin dimer interface.[2][3]

The innovation of Insulin Aspart lies in replacing the neutral, non-polar proline with a negatively charged aspartic acid residue.[4] This substitution introduces significant electrostatic repulsion between the B28 aspartate residues of two adjacent insulin monomers, destabilizing the dimer interface. This engineered repulsion weakens the self-association properties of the molecule, leading to a much faster dissociation of hexamers and dimers into monomers upon injection.

Logical Flow: From Substitution to Rapid Action

The diagram below illustrates the causal chain from the molecular substitution to the observed clinical effect.

Impact on Pharmacokinetics and Pharmacodynamics

The rapid dissociation of Insulin Aspart is directly reflected in its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Euglycemic clamp studies, the gold standard for assessing insulin action, have consistently demonstrated its superiority over regular human insulin (RHI) for mealtime coverage.

Pharmacokinetic Profile

Insulin Aspart is absorbed significantly faster, leading to an earlier and higher peak serum concentration. However, the total bioavailability remains similar to that of human insulin.

| Parameter | Insulin Aspart | Regular Human Insulin (RHI) | Significance |

| Tmax (Time to Peak Concentration) | 40 - 50 minutes | 80 - 145 minutes | ~2-3x Faster |

| Cmax (Peak Concentration) | Approx. 2x higher than RHI | Baseline | Significantly Higher |

| Onset of Action | 10 - 20 minutes | 30 - 60 minutes | ~3x Faster |

| Duration of Action | 3 - 5 hours | 5 - 8 hours | Shorter |

Table 1: Comparative Pharmacokinetic Parameters of Insulin Aspart vs. Regular Human Insulin.

Pharmacodynamic Profile

The pharmacodynamic effect, measured by the glucose infusion rate (GIR) required to maintain euglycemia, mirrors the pharmacokinetic profile. Insulin Aspart demonstrates a faster onset, a higher peak glucose-lowering effect, and a shorter duration of action.

| Parameter | Insulin Aspart | Regular Human Insulin (RHI) | Significance |

| Time to Peak Glucose Lowering Effect | 94 ± 46 minutes | 173 - 226 minutes | ~2x Faster |

| Peak Glucose Lowering Effect (GIRmax) | Significantly higher than RHI | Baseline | Greater Effect |

| Overall Glucose Lowering Effect | Improved postprandial control | Less effective postprandial control | Clinically Superior |

Table 2: Comparative Pharmacodynamic Parameters from Euglycemic Clamp Studies.

Receptor Binding and Signal Transduction

A critical aspect of the design of Insulin Aspart was to ensure that the B28 substitution did not negatively impact its primary biological function: binding to and activating the insulin receptor. Preclinical in vitro studies have confirmed that Insulin Aspart retains a binding affinity for the insulin receptor that is equivalent to that of native human insulin. This ensures that the downstream signaling cascade responsible for glucose metabolism is activated with the same potency.

Insulin Signaling Pathway

Upon binding to the α-subunit of the insulin receptor (IR), a conformational change is induced, leading to the autophosphorylation of the β-subunits and activation of its intrinsic tyrosine kinase activity. This triggers two primary signaling pathways:

-

PI3K/Akt Pathway: Responsible for the majority of insulin's metabolic actions, including the translocation of GLUT4 transporters to the cell membrane (facilitating glucose uptake) and the synthesis of glycogen.

-

Ras/MAPK Pathway: Primarily involved in regulating gene expression and mitogenic effects.

Experimental Protocols

The characterization of Insulin Aspart relies on standardized in vitro and in vivo assays.

Protocol: Competitive Insulin Receptor Binding Assay

This assay quantifies the affinity of Insulin Aspart for the insulin receptor relative to human insulin.

-

Preparation of Materials:

-

Culture and harvest cells expressing the human insulin receptor (e.g., IM-9 lymphocytes).

-

Prepare radiolabeled insulin (e.g., 125I-[TyrA14] insulin) as the tracer.

-

Prepare a series of dilutions of unlabeled competitor ligands: Insulin Aspart and human insulin (as standard).

-

Binding Buffer (e.g., HEPES-based buffer with BSA).

-

-

Assay Procedure:

-

In a microtiter plate, add a constant amount of cell suspension to each well.

-

Add a constant, low concentration of 125I-labeled insulin to all wells.

-

Add increasing concentrations of unlabeled Insulin Aspart or human insulin to respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled insulin).

-

Incubate the plate to allow binding to reach equilibrium (e.g., 2.5 hours at 15°C).

-

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by centrifugation through an oil layer or by filtration.

-

Measure the radioactivity of the cell pellets or filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of bound radioactivity against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (e.g., a two-site sequential model) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Compare the IC50 of Insulin Aspart to that of human insulin to determine relative binding affinity.

-

Protocol: Hyperinsulinemic-Euglycemic Clamp

This in vivo technique is the definitive method for assessing insulin's pharmacodynamic action.

-

Subject Preparation:

-

Subjects (human volunteers or animal models) are fasted overnight.

-

Two intravenous catheters are inserted: one for infusions (insulin, glucose) and one in a contralateral, heated hand/limb for arterialized venous blood sampling.

-

-

Experimental Workflow:

-

A primed-continuous infusion of insulin (either Insulin Aspart or RHI in a crossover design) is initiated to raise circulating insulin to a desired level.

-

Blood glucose is monitored frequently (e.g., every 5 minutes).

-

A variable infusion of exogenous glucose (e.g., 20% dextrose) is started and adjusted to "clamp" the blood glucose at a constant, euglycemic level (e.g., 100 mg/dL).

-

The clamp is maintained for a predefined period (e.g., 8-12 hours) to capture the full action profile of the insulin.

-

-

Data Collection and Analysis:

-

The primary endpoint is the glucose infusion rate (GIR), typically standardized to body weight (mg/kg/min).

-

Pharmacodynamic parameters are derived from the GIR curve, including time to onset of action, time to maximum GIR (T-GIRmax), maximum GIR (GIRmax), and total glucose infused (Area Under the Curve - AUC).

-

Conclusion

The substitution of proline with aspartic acid at position B28 is a landmark example of rational protein engineering in drug development. This single, targeted modification successfully overcomes the primary limitation of regular human insulin—its slow absorption rate—by introducing electrostatic repulsion that facilitates rapid dissociation of insulin hexamers into monomers. Critically, this was achieved without compromising the molecule's affinity for its receptor or its intrinsic biological potency. The resulting Insulin Aspart provides a therapeutic tool that more closely mimics the natural physiological insulin response to a meal, enabling improved glycemic control and greater lifestyle flexibility for individuals with diabetes.

References

Insulin Aspart's Interaction with the Insulin-Like Growth Factor I (IGF-I) Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between insulin aspart, a rapid-acting insulin analog, and the insulin-like growth factor I (IGF-I) receptor. A thorough understanding of this interaction is critical for assessing the mitogenic potential and overall safety profile of insulin analogs. This document summarizes quantitative data on receptor binding affinities and functional potencies, details key experimental methodologies, and visualizes the core signaling pathways involved.

Introduction

Insulin analogs have been developed to optimize the pharmacokinetic and pharmacodynamic profiles of insulin therapy for individuals with diabetes mellitus.[1][2] Insulin aspart is a rapid-acting analog designed to mimic the natural postprandial insulin spike.[3] Structural modifications to the insulin molecule, while improving its therapeutic properties, can also alter its binding affinity for the insulin receptor (IR) and the structurally related insulin-like growth factor I receptor (IGF-IR).[2][4]

The IGF-IR primarily mediates cell growth and proliferation signals, and increased affinity of an insulin analog for this receptor could theoretically lead to a higher mitogenic potential. Therefore, a detailed characterization of the interaction between insulin aspart and the IGF-IR is a crucial aspect of its preclinical and clinical evaluation. This guide synthesizes available data to provide a detailed resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of insulin aspart in comparison to human insulin, IGF-I, and other insulin analogs for the insulin receptor and the IGF-I receptor.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Relative Affinity (%) (Human Insulin = 100%) | Reference |

| Human Insulin | Insulin Receptor (IR) | 100 | |

| IGF-I Receptor (IGF-IR) | 100 | ||

| Insulin Aspart | Insulin Receptor (IR) | ~100 | |

| IGF-I Receptor (IGF-IR) | ~70-100 | ||

| Insulin Lispro | Insulin Receptor (IR) | ~100 | |

| IGF-I Receptor (IGF-IR) | ~150 | ||

| Insulin Glargine | Insulin Receptor (IR) | ~60-88 | |

| IGF-I Receptor (IGF-IR) | ~600-800 | ||

| IGF-I | Insulin Receptor (IR) | <1 | |

| IGF-I Receptor (IGF-IR) | Very High (Reference) |

Table 2: Mitogenic and Metabolic Potencies

| Ligand | Assay | Relative Potency (%) (Human Insulin = 100%) | Reference |

| Human Insulin | Mitogenic Potency (DNA Synthesis) | 100 | |

| Metabolic Potency (Lipogenesis) | 100 | ||

| Insulin Aspart | Mitogenic Potency (DNA Synthesis) | ~90 | |

| Metabolic Potency (Lipogenesis) | ~100 | ||

| Insulin Glargine | Mitogenic Potency (DNA Synthesis) | ~800 | |

| Metabolic Potency (Lipogenesis) | ~60-88 |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of insulin analog interactions with the IGF-I receptor. Below are protocols for key experiments cited in the literature.

Radioligand Receptor Binding Assay

This assay quantifies the binding affinity of a ligand to its receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of insulin aspart for the IGF-I receptor.

Materials:

-

Cells overexpressing the human IGF-I receptor (e.g., Saos/B10 cells).

-

[¹²⁵I]-IGF-I (radioligand).

-

Unlabeled insulin aspart, human insulin, and IGF-I (competitors).

-

Binding buffer (e.g., HEPES-based buffer with BSA).

-

Scintillation fluid and counter.

Protocol:

-

Cell Preparation: Culture cells to confluency, harvest, and resuspend in binding buffer to a known concentration.

-

Assay Setup: In a 96-well plate, add a constant amount of cell suspension to each well.

-

Competition: Add increasing concentrations of unlabeled competitor (insulin aspart, human insulin, or IGF-I) to the wells.

-

Radioligand Addition: Add a constant, low concentration of [¹²⁵I]-IGF-I to all wells.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 16 hours).

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (concentration of competitor that inhibits 50% of specific [¹²⁵I]-IGF-I binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Kinase Receptor Activation (KIRA) Assay

This assay measures the ligand-induced autophosphorylation of the receptor's tyrosine kinase domain.

Objective: To determine the potency (EC50) of insulin aspart in activating the IGF-I receptor.

Materials:

-

Cells overexpressing the human IGF-I receptor.

-

Insulin aspart, human insulin, and IGF-I.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

96-well plates coated with an anti-IGF-IR capture antibody.

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

HRP substrate (e.g., TMB).

-

Plate reader.

Protocol:

-

Cell Stimulation: Seed cells in a 96-well plate and grow to confluency. Starve the cells in serum-free medium for 4-6 hours.

-

Ligand Treatment: Treat the cells with increasing concentrations of insulin aspart, human insulin, or IGF-I for a short period (e.g., 15 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

Receptor Capture: Transfer the cell lysates to the anti-IGF-IR antibody-coated plate and incubate to allow the receptor to bind.

-

Detection: Wash the plate and add the anti-phosphotyrosine-HRP antibody. Incubate to allow binding to the phosphorylated receptor.

-

Signal Generation: Wash the plate and add the HRP substrate. Stop the reaction after a suitable time.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance against the log concentration of the ligand. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blotting for Downstream Signaling Proteins (Akt and ERK)

This technique is used to detect and quantify the phosphorylation of key downstream signaling molecules.

Objective: To assess the activation of PI3K/Akt and MAPK/ERK pathways by insulin aspart through the IGF-I receptor.

Materials:

-

Cells expressing the IGF-I receptor.

-

Insulin aspart, human insulin, and IGF-I.

-

Lysis buffer with phosphatase and protease inhibitors.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis: Treat and lyse the cells as described in the KIRA assay protocol.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading differences.

-

Densitometry: Quantify the band intensities using image analysis software.

Signaling Pathways and Visualizations

Upon ligand binding, the IGF-I receptor undergoes a conformational change, leading to the autophosphorylation of its intracellular tyrosine kinase domain and the activation of downstream signaling cascades. The two major pathways are the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily associated with metabolic and survival signals, and the Ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is mainly involved in cell proliferation and differentiation.

IGF-I Receptor Signaling Pathway

Caption: Simplified IGF-I receptor signaling cascade.

Experimental Workflow for Receptor Interaction Analysis

Caption: Workflow for analyzing insulin analog-receptor interactions.

Conclusion

The available data indicate that insulin aspart exhibits a binding affinity and mitogenic potency at the IGF-I receptor that is comparable to or slightly less than that of human insulin. This is in contrast to some other insulin analogs, such as insulin glargine, which show a significantly higher affinity and mitogenic potency at the IGF-I receptor. The downstream signaling profile of insulin aspart via the IGF-I receptor is expected to be qualitatively similar to that of human insulin, activating both the PI3K/Akt and Ras/MAPK pathways.

The experimental protocols detailed in this guide provide a robust framework for the continued investigation and safety assessment of insulin analogs. A thorough understanding of the molecular interactions between insulin analogs and the IGF-I receptor remains a critical component of diabetes drug development and research.

References

- 1. A versatile insulin analog with high potency for both insulin and insulin-like growth factor 1 receptors: Structural implications for receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. giffordbioscience.com [giffordbioscience.com]

Biophysical Properties of Insulin Aspart Hexamer Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biophysical properties governing the hexameric formation of insulin aspart, a rapid-acting insulin analog. A comprehensive understanding of these principles is critical for the formulation, stability, and clinical efficacy of this vital therapeutic agent. This document details the thermodynamic and kinetic parameters of insulin aspart self-assembly, outlines the experimental protocols used to characterize these properties, and illustrates the associated signaling pathways and experimental workflows.

Introduction to Insulin Aspart and Hexamer Formation

Insulin aspart is a recombinant human insulin analog in which the proline residue at position B28 is replaced by aspartic acid.[1][2] This modification reduces the propensity for self-association compared to regular human insulin, leading to a faster onset of action.[1][2] In pharmaceutical formulations, insulin aspart is designed to exist predominantly in a hexameric state, a quaternary structure composed of six insulin monomers. This hexameric assembly is crucial for enhancing the stability of the protein and preventing fibrillation.[3]

The formation and dissociation of the insulin aspart hexamer are critically influenced by the presence of excipients, most notably zinc ions and phenolic compounds like phenol and m-cresol. Zinc ions are essential for coordinating the insulin monomers into a hexameric structure, while phenolic ligands bind to hydrophobic pockets within the hexamer, inducing a conformational change to the more stable R6 state. Upon subcutaneous injection, the dilution of these excipients in the interstitial fluid triggers the dissociation of the hexamer into dimers and, subsequently, the biologically active monomers, which can then be absorbed into the bloodstream. The rate of this dissociation is a key determinant of the pharmacokinetics of the drug.

Quantitative Data on Insulin Aspart Hexamerization

The following tables summarize the available quantitative data on the biophysical properties of insulin aspart and its self-association.

Table 1: Thermodynamic and Kinetic Parameters for Insulin Aspart Self-Association

| Parameter | Value | Species | Conditions | Reference |

| Dimerization Constant | 200- to 300-fold lower than human insulin | Insulin Aspart | Not specified | |

| Hexamer Dissociation Time | Seconds to one hour | Insulin Aspart | Dependent on phenolic additive concentration |

Table 2: Hydrodynamic Properties of Insulin Species

| Species | Sedimentation Coefficient (Svedberg, S) | Method | Reference |

| Human Insulin Monomer | 1.2 S | Analytical Ultracentrifugation | |

| Human Insulin Hexamer | 2.95 - 3.1 S | Analytical Ultracentrifugation |

Experimental Protocols for Characterizing Hexamer Formation

The study of insulin aspart hexamer formation relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments used in this characterization.

Analytical Ultracentrifugation (AUC)

Analytical ultracentrifugation is a powerful technique for determining the size, shape, and association state of macromolecules in solution.

Objective: To determine the sedimentation coefficient and oligomeric state distribution of insulin aspart under various formulation conditions.

Methodology:

-

Sample Preparation:

-

Prepare insulin aspart solutions at desired concentrations (e.g., 0.1 - 10 mg/mL) in the buffer of interest. The buffer should be transparent at the detection wavelength and ideally contain sufficient salt (e.g., PBS) to minimize non-specific electrostatic interactions.

-

For studying the effect of excipients, titrate zinc chloride and/or phenolic ligands into the insulin aspart solution.

-

Prepare a matching reference buffer for each sample, containing all components except insulin aspart.

-

Ensure samples are clear and free of particulate matter by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration (0.22 µm filter).

-

-

Instrumentation and Setup:

-

Use a Beckman Coulter ProteomeLab XL-I or equivalent analytical ultracentrifuge.

-

Assemble two-sector charcoal-filled Epon centerpieces with quartz or sapphire windows.

-

Load 420 µL of the sample and 430 µL of the reference buffer into the respective sectors of the cell.

-

Place the assembled cells into an An-50 Ti or An-60 Ti rotor.

-

Equilibrate the rotor in the centrifuge at the desired temperature (e.g., 20°C) for at least one hour to ensure thermal stability.

-

-

Sedimentation Velocity Run:

-

Centrifuge the samples at a high rotor speed (e.g., 50,000 rpm).

-

Acquire data using absorbance optics at a suitable wavelength (e.g., 280 nm for protein) in continuous scan mode.

-

The duration of the run should be sufficient for the sedimentation of all species (e.g., 5 hours).

-

-

Data Analysis:

-

Analyze the sedimentation velocity data using software such as SEDFIT.

-

Fit the data to the Lamm equation to obtain a distribution of sedimentation coefficients, c(s).

-

The peaks in the c(s) distribution correspond to different oligomeric species (monomer, dimer, hexamer, etc.).

-

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their hydrodynamic radius, providing information on the oligomeric state distribution.

Objective: To separate and quantify the different oligomeric species of insulin aspart.

Methodology:

-

Sample Preparation:

-

Prepare insulin aspart samples in the desired buffer. The sample should be filtered through a 0.22 µm filter to remove any aggregates.

-

For analysis of commercial formulations, the sample can often be injected directly.

-

-

Instrumentation and Setup:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.

-

Select a suitable size-exclusion column (e.g., Agilent AdvanceBio SEC 130 Å, 2.7 µm).

-

The mobile phase should be chosen to minimize interactions between the protein and the column matrix. A common mobile phase for insulin analysis consists of L-arginine, acetic acid, and acetonitrile in water.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

-

-

Chromatographic Run:

-

Inject a defined volume of the insulin aspart sample (e.g., 10-100 µL) onto the column.

-

Monitor the elution profile at 214 nm or 280 nm.

-

Larger molecules (hexamers) will elute earlier than smaller molecules (dimers and monomers).

-

-

Data Analysis:

-